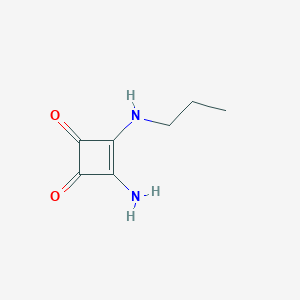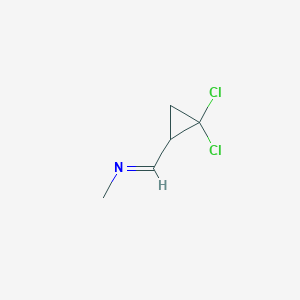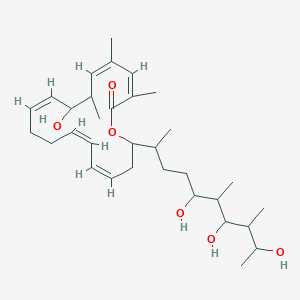
Picomonosulfate sodium
Übersicht
Beschreibung
Picomonosulfate sodium, also known as Sodium Picosulfate, is a compound with the molecular formula C18H14NO5S.Na and a molecular weight of 379.362 . It is used in the medical field, particularly as a laxative .
Synthesis Analysis
The synthesis of Picomonosulfate sodium is characterized by using bisacodyl as the starting material. The process involves a hydrolysis reaction and a sulfating reaction. The method is simple, convenient, and suitable for industrial production .Molecular Structure Analysis
The molecular structure of Picomonosulfate sodium is determined by its molecular formula C18H14NO5S.Na . For a more detailed analysis of its molecular structure, techniques such as mass spectrometry can be used .Wissenschaftliche Forschungsanwendungen
Clinical Efficacy in Bowel Preparation Picomonosulfate sodium, combined with magnesium citrate, is a recognized bowel cleansing agent used before diagnostic procedures such as colonoscopies or surgical interventions. Clinical studies have shown that picomonosulfate sodium is at least as effective and well-tolerated as other oral agents for bowel preparation. Its effectiveness extends across different patient populations, including adults, adolescents, and children, offering a viable option for ensuring a clean bowel. However, further research is needed to fully establish its position and comparative efficacy in pre-procedural preparation (Sheridan M. Hoy et al., 2009).
Safety and Tolerance Concerning safety and tolerance, picomonosulfate sodium is generally well-received by patients, with adverse events mainly being mild to moderate and gastrointestinal in nature. This profile suggests its suitability for a wide range of patients requiring bowel preparation. It's crucial, however, to monitor for any potential electrolyte imbalances or dehydration risks, especially in vulnerable populations such as the elderly or those with pre-existing conditions (Sheridan M. Hoy et al., 2009).
Pharmacological Properties and Mechanism Pharmacologically, picomonosulfate sodium acts by increasing the frequency and force of peristalsis and retaining fluids in the colon, thereby facilitating bowel cleansing. It serves as a stimulant laxative when combined with magnesium citrate, which functions as an osmotic laxative. This dual action contributes to its efficacy as a bowel preparation agent. Notably, picomonosulfate sodium undergoes minimal absorption, which minimizes systemic side effects and focuses its action on the colon (Sheridan M. Hoy et al., 2009).
Comparative Studies and Recommendations Comparative studies and recommendations suggest the need for further research to accurately position picomonosulfate sodium among bowel preparation options. While it is a useful option for colon and rectum preparation, understanding its relative efficacy and safety compared to other agents is crucial for optimizing patient care and procedural outcomes (Sheridan M. Hoy et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S.Na/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)24-25(21,22)23;/h1-12,18,20H,(H,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXGMACYSBECRB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954239 | |
| Record name | Sodium 4-{(pyridin-2-yl)[4-(sulfooxy)phenyl]methyl}phenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picomonosulfate sodium | |
CAS RN |
32500-19-9 | |
| Record name | Picomonosulfate sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032500199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-{(pyridin-2-yl)[4-(sulfooxy)phenyl]methyl}phenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium;4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone](/img/structure/B124254.png)
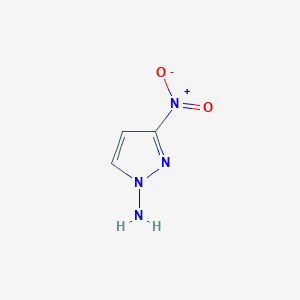
![3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B124258.png)
![6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B124259.png)

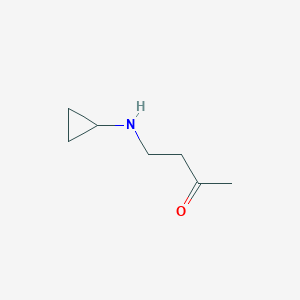
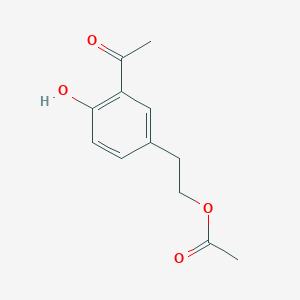

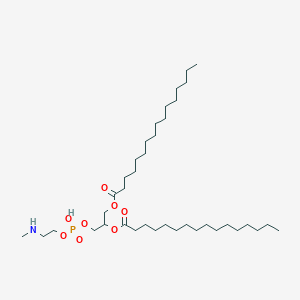
![6,7-Dihydrothieno[3,2-c]pyridine](/img/structure/B124271.png)
